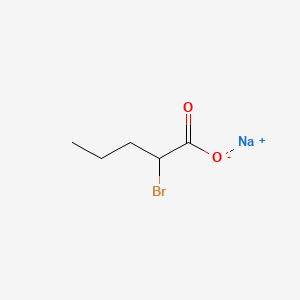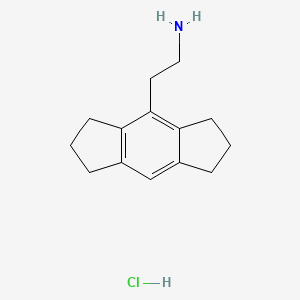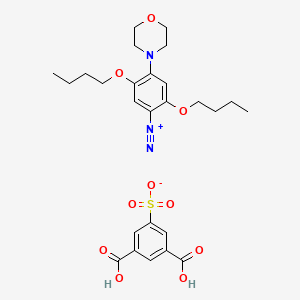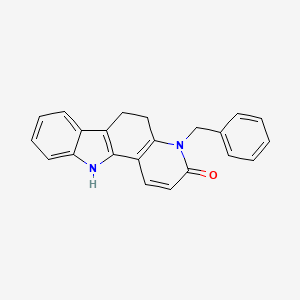![molecular formula C38H60Cl4N10O7 B12749181 N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride CAS No. 104373-72-0](/img/structure/B12749181.png)
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a methoxypyridinyl group, and a piperazinyl group, all connected through a propanamide linkage. The trihydrate and tetrahydrochloride forms indicate the presence of water molecules and hydrochloride ions, respectively, which can influence the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the individual components. The aminophenyl group can be synthesized through the nitration of aniline, followed by reduction. The methoxypyridinyl group is usually prepared via the methoxylation of pyridine derivatives. The piperazinyl group is introduced through a nucleophilic substitution reaction involving piperazine and an appropriate halide.
The final step involves the coupling of these components through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under controlled conditions. The trihydrate and tetrahydrochloride forms are obtained by crystallization from aqueous hydrochloric acid solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The methoxypyridinyl group can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or ammonia. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, substituted pyridines, and hydrolyzed carboxylic acids and amines.
科学的研究の応用
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the methoxypyridinyl and piperazinyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-aminophenyl)piperazin-1-yl]aniline: Similar in structure but lacks the methoxypyridinyl group.
4-methoxypyridin-2-amin: Contains the methoxypyridinyl group but lacks the aminophenyl and piperazinyl groups.
Uniqueness
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridinyl group enhances its solubility and ability to interact with biological targets, while the aminophenyl and piperazinyl groups provide additional sites for chemical modification and interaction.
This compound’s versatility and potential for diverse applications make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
104373-72-0 |
|---|---|
分子式 |
C38H60Cl4N10O7 |
分子量 |
910.8 g/mol |
IUPAC名 |
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride |
InChI |
InChI=1S/2C19H25N5O2.4ClH.3H2O/c2*1-26-19-4-2-3-17(22-19)24-13-11-23(12-14-24)10-9-18(25)21-16-7-5-15(20)6-8-16;;;;;;;/h2*2-8H,9-14,20H2,1H3,(H,21,25);4*1H;3*1H2 |
InChIキー |
UGAVWRZTMBKTJW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=N1)N2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)N.COC1=CC=CC(=N1)N2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)N.O.O.O.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


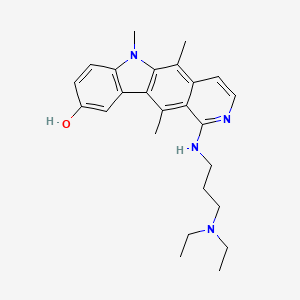
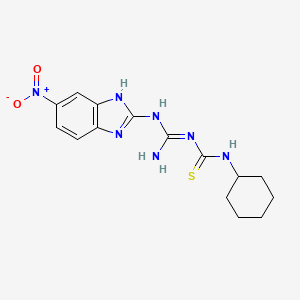
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)


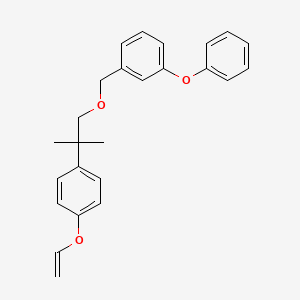

![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
